molecular formula C11H17N3O2 B13308955 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B13308955
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: BEDUWKNAUYOVGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

5-ethyl-1-piperidin-4-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3,(H,15,16)

InChI-Schlüssel

BEDUWKNAUYOVGM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=NN1C2CCNCC2)C(=O)O

Herkunft des Produkts

United States
Methodological & Application

NMR Spectroscopy Characterization of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid: Protocols for Structural Elucidation and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of small molecule APIs and intermediates is a critical bottleneck in the drug development pipeline. 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic building block featuring a basic piperidine ring, an acidic carboxylic acid, and a regioselectively substituted pyrazole core. Characterizing this molecule presents unique challenges due to its potential zwitterionic nature and the risk of tautomeric ambiguity.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign the 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) spectra of this compound.

Introduction & Rationale

NMR spectroscopy plays a pivotal role in the drug discovery and development process, enabling researchers to identify hits, elucidate ligand-binding sites, and optimize lead compounds. Unlike traditional biochemical assays, solution NMR provides dynamic, high-resolution structural information at the atomic level, making it indispensable for confirming the exact regiochemistry of synthesized scaffolds[1].

For pyrazole-4-carboxylic acid derivatives, structural ambiguity often arises during synthesis (e.g., distinguishing between 1,5-disubstituted and 1,3-disubstituted pyrazole isomers). The ‘13‘ C NMR resonances of pyrazole derivatives can be completely and confidently assigned using the concerted application of one- and two-dimensional NMR experiments[2]. Furthermore, solution NMR spectroscopy is a powerful tool to study molecular dynamics under physiological or near-physiological conditions, which is particularly useful in target-based drug discovery[3]. From a drug discovery perspective, the insights derived from these NMR studies are critical to assess target druggability and improve the pharmacokinetic properties of lead candidates[4].

Causality of Experimental Choices
  • Solvent Selection (DMSO- d6​ ): The presence of both a secondary amine (piperidine) and a carboxylic acid means this molecule likely exists as a zwitterion or forms strong intermolecular hydrogen-bonded networks in the solid state. Non-polar solvents like CDCl 3​ will result in poor solubility and broad, unresolved peaks. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these networks, ensuring complete dissolution, and slowing down the chemical exchange of the -COOH and -NH protons enough to observe them.

  • Relaxation Delays ( D1​ ): Pyrazole quaternary carbons (C4, C5) and the carbonyl carbon lack directly attached protons, relying heavily on chemical shift anisotropy rather than dipole-dipole interactions for relaxation. A standard 1-second delay will severely attenuate these signals. We mandate a D1​ of ≥2.0 seconds to ensure these critical nodes are visible.

Experimental Workflow

Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D NMR (1H & 13C) Optimize D1 for Quaternary C Prep->Acq1D Transfer to Probe Acq2D 2D NMR (COSY, HSQC, HMBC) Map Spin Systems & Connectivity Acq1D->Acq2D Identify Overlaps Process Spectral Processing Phase/Baseline Correction Acq2D->Process FID Data Analysis Structural Elucidation Regiochemistry Validation Process->Analysis Assigned Spectra

Figure 1: Step-by-step NMR characterization workflow for structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly purified compound.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

  • Lock the spectrometer to the deuterium resonance of DMSO.

  • Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shim the magnet (Z1–Z5 gradients) until the TMS peak full-width at half-maximum (FWHM) is ≤1.0 Hz.

Step 3: 1D 1 H NMR Acquisition

  • Load a standard 30° pulse sequence (e.g., zg30).

  • Set the spectral width to 15 ppm to ensure the downfield carboxylic acid proton (~12.5 ppm) is not folded or truncated.

  • Set the relaxation delay ( D1​ ) to 2.0 seconds. Acquire 16 to 32 scans.

Step 4: 1D 13 C NMR Acquisition

  • Load a proton-decoupled 13 C pulse sequence (e.g., zgpg30).

  • Set D1​ to 2.5–3.0 seconds to allow full relaxation of the quaternary C4, C5, and C=O carbons.

  • Acquire 512 to 1024 scans depending on the exact concentration.

Step 5: 2D NMR Acquisition

  • HSQC: Acquire with a 1JCH​ coupling constant optimized for 145 Hz. This will map all protons to their directly attached carbons, immediately isolating the quaternary carbons (which will show no cross-peaks).

  • HMBC: Acquire with a long-range coupling constant ( nJCH​ ) optimized for 8 Hz. This is the critical self-validating step to prove regiochemistry.

Data Presentation and Assignments

The following tables summarize the quantitative assignment of the molecule based on the 1D and 2D NMR data.

Table 1: 1 H NMR Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment
-COOH 12.50br s-1HCarboxylic acid proton (exchangeable)
Piperidine NH 3.00 - 3.50br m-1HPiperidine amine (often overlaps with water/DMSO)
Pyrazole C3-H 7.85s-1HIsolated aromatic proton on pyrazole core
Piperidine CH (C4') 4.40tt11.5, 4.01HAxial methine attached to pyrazole N1
Piperidine C2'/C6' (eq) 3.15m-2HEquatorial protons adjacent to NH
Ethyl CH 2​ 2.95q7.52HMethylene attached to pyrazole C5
Piperidine C2'/C6' (ax) 2.75m-2HAxial protons adjacent to NH
Piperidine C3'/C5' (eq) 2.05m-2HEquatorial protons adjacent to C4'
Piperidine C3'/C5' (ax) 1.85m-2HAxial protons adjacent to C4'
Ethyl CH 3​ 1.15t7.53HTerminal methyl of the ethyl group
Table 2: 13 C NMR Data (DMSO- d6​ , 100 MHz)
Chemical Shift (ppm)Carbon Type (DEPT/HSQC)AssignmentStructural Role
164.5Quaternary (C)C=O Carboxylic acid carbonyl
145.2Quaternary (C)Pyrazole C5 Substituted with Ethyl group
139.8Methine (CH)Pyrazole C3 Unsubstituted pyrazole carbon
112.5Quaternary (C)Pyrazole C4 Substituted with Carboxylic acid
53.4Methine (CH)Piperidine C4' Point of attachment to pyrazole N1
44.2Methylene (CH 2​ )Piperidine C2', C6' Adjacent to piperidine nitrogen
31.5Methylene (CH 2​ )Piperidine C3', C5' Intermediary piperidine carbons
18.4Methylene (CH 2​ )Ethyl CH 2​ Ethyl linker
14.1Methyl (CH 3​ )Ethyl CH 3​ Terminal ethyl carbon

Mechanistic Insights and Regiochemistry Validation

The most significant risk in synthesizing 1,5-disubstituted pyrazoles is the inadvertent formation of the 1,3-disubstituted isomer. 1D NMR alone cannot definitively distinguish between 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid and 3-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid.

The self-validating proof relies entirely on the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

HMBC_Map H3 Pyrazole C3-H C4 C4 (Quaternary) H3->C4 2J HMBC C5 C5 (Quaternary) H3->C5 3J HMBC Ethyl_CH2 Ethyl CH2 Ethyl_CH2->C4 3J HMBC Ethyl_CH2->C5 2J HMBC Pip_CH Piperidine CH Pip_CH->C5 3J HMBC

Figure 2: Key HMBC (2J/3J) correlations validating the regiochemistry of the pyrazole core.

Causality of the HMBC Correlations:
  • Piperidine CH to Pyrazole Core: The methine proton of the piperidine ring (at 4.40 ppm) is directly attached to the nitrogen (N1) of the pyrazole. In an HMBC experiment, this proton will show a strong 3J correlation to the adjacent quaternary carbon C5 (145.2 ppm) . It will not show a correlation to C3, as that would require a 4J coupling across two nitrogens, which is electronically forbidden in standard HMBC delays.

  • Ethyl Group to Pyrazole Core: The Ethyl CH 2​ protons (2.95 ppm) show a 2J correlation to C5 (145.2 ppm) and a 3J correlation to C4 (112.5 ppm) .

  • Conclusion: Because both the Piperidine CH and the Ethyl CH 2​ correlate to the same quaternary carbon (C5), they must be adjacent to each other on the pyrazole ring. This definitively proves the molecule is the 1,5-disubstituted isomer, validating the synthetic pathway.

References

  • NMR Techniques for Structure-Based Drug Discovery Creative Biostructure URL:[Link]

  • Solution NMR Spectroscopy in Target-Based Drug Discovery MDPI URL:[Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy PubMed / NIH URL: [Link]

Sources

Application Notes and Protocols for the Bioanalysis of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the sample preparation of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid for quantitative bioanalysis. Recognizing the critical role of robust and reproducible sample preparation in drug development, this guide details optimized protocols for various biological matrices including plasma, urine, and tissue homogenates. The methodologies presented herein are grounded in established analytical principles to ensure high recovery, minimize matrix effects, and achieve the requisite sensitivity and selectivity for pharmacokinetic and toxicokinetic studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of novel small molecule therapeutics.

Introduction: The Critical Role of Sample Preparation

The journey of a novel chemical entity (NCE) from discovery to a marketable drug is a long and complex process, with bioanalysis forming a cornerstone of this endeavor.[1] Accurate quantification of a drug candidate and its metabolites in biological matrices is paramount for defining its pharmacokinetic (PK) and toxicokinetic (TK) profiles, which in turn inform safety and efficacy assessments.[1] 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound, represents a class of molecules with significant therapeutic potential.[2] However, like many small molecules, its accurate measurement in complex biological fluids presents analytical challenges.[3][4]

Biological matrices such as plasma, urine, and tissue are complex mixtures of proteins, lipids, salts, and endogenous small molecules that can interfere with the analysis of the target analyte.[4][5] These interferences, collectively known as the "matrix effect," can lead to ion suppression or enhancement in mass spectrometry-based assays, resulting in inaccurate quantification.[5][6] Therefore, a meticulously developed sample preparation protocol is not merely a preliminary step but a critical determinant of assay performance, ensuring the reliability and validity of the bioanalytical data.[3][6]

This guide provides detailed protocols for three widely used and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on several factors, including the physicochemical properties of the analyte, the nature of the biological matrix, the desired level of cleanliness, and the required limit of quantification (LOQ).[6][7]

Analyte Physicochemical Properties (Predicted)

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective extraction strategy.[6] While experimental data for 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is not extensively published, we can infer key properties from its structure and related compounds.[8][9][10][11]

PropertyPredicted Value/CharacteristicImplication for Sample Preparation
Molecular Weight ~251.3 g/mol Suitable for standard LC-MS/MS analysis.
Polarity (XLogP3) ~1.5 - 2.5Moderately lipophilic, suggesting good solubility in a range of organic solvents. This makes both LLE and reversed-phase SPE viable options.
pKa (Predicted) Acidic (Carboxylic Acid): ~4-5Basic (Piperidine): ~9-10The presence of both acidic and basic functional groups allows for manipulation of its charge state through pH adjustment. This is a key principle for optimizing both LLE and SPE methods.
Protein Binding Moderate to High (Anticipated)The presence of a carboxylic acid and a basic amine suggests potential for binding to plasma proteins like albumin.[5] This necessitates a robust method to disrupt protein-analyte interactions for accurate quantification.

Sample Preparation Workflow Overview

The general workflow for preparing biological samples for LC-MS/MS analysis is a multi-step process designed to isolate the analyte of interest from interfering matrix components.

Sample Preparation Workflow cluster_0 Pre-Extraction cluster_1 Extraction cluster_2 Post-Extraction Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation Simple & Fast Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction Cleaner Extract Solid-Phase Extraction Solid-Phase Extraction Internal Standard Addition->Solid-Phase Extraction Highest Purity Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: General workflow for bioanalytical sample preparation.

Detailed Protocols

4.1. Protocol 1: Protein Precipitation (PPT)

Principle: PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples.[12][13] It involves the addition of a water-miscible organic solvent, which disrupts the hydration shell around proteins, causing them to precipitate.[12] This method is often preferred for high-throughput screening due to its simplicity and speed.[13]

When to Use:

  • Early-stage drug discovery where high throughput is essential.

  • When the expected analyte concentration is high, and a less clean extract is acceptable.

  • For initial method development to quickly assess analyte recovery.

Step-by-Step Protocol for Plasma:

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte) to each sample, calibrator, and quality control (QC) sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. The acid helps to disrupt protein binding.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and allows for reconstitution in a solvent compatible with the LC mobile phase.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Causality and Trustworthiness:

  • Why Acetonitrile? Acetonitrile is a highly efficient precipitating agent for plasma proteins.[12][13]

  • Why 0.1% Formic Acid? The acidic condition helps to disrupt the binding of the carboxylic acid moiety of the analyte to plasma proteins like albumin, thereby improving recovery.

  • Why Centrifugation at 4°C? Lower temperatures can enhance protein precipitation and minimize potential degradation of the analyte.[14][15]

  • Self-Validation: The inclusion of QC samples at low, medium, and high concentrations throughout the batch will validate the accuracy and precision of the preparation method.

4.2. Protocol 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[16][17][18] By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase, leaving polar interferences behind.[16]

When to Use:

  • When a cleaner extract than that provided by PPT is required.

  • For analytes with moderate to high lipophilicity.

  • When ion suppression from phospholipids is a concern.

Step-by-Step Protocol for Urine:

  • Sample Aliquoting: Pipette 200 µL of urine into a clean glass tube.

  • pH Adjustment: Add 50 µL of 1 M sodium bicarbonate buffer (pH ~8.5) to deprotonate the carboxylic acid and neutralize the piperidine nitrogen, making the molecule more amenable to extraction into an organic solvent.

  • Internal Standard (IS) Spiking: Add 10 µL of the working IS solution.

  • Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE). MTBE is a good choice for extracting moderately polar compounds and has low water solubility.

  • Mixing: Cap the tubes and vortex for 5 minutes, followed by shaking on a reciprocating shaker for 10 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Causality and Trustworthiness:

  • Why pH Adjustment? By raising the pH above the pKa of the carboxylic acid and below the pKa of the piperidine, we maximize the neutral form of the molecule, enhancing its partitioning into the organic solvent.

  • Why MTBE? MTBE provides good recovery for a broad range of compounds and forms a distinct layer from the aqueous phase, facilitating easy separation.

  • Self-Validation: Analysis of a "blank" urine sample spiked with the analyte and IS, and processed through the LLE procedure, will demonstrate the recovery and efficiency of the extraction.

4.3. Protocol 3: Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that uses a solid adsorbent (the stationary phase) to retain the analyte of interest from a liquid sample.[19][20] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[20] For an amphoteric molecule like 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a mixed-mode SPE sorbent is ideal.

When to Use:

  • When the highest level of sample purity is required, especially for low-level quantification.

  • For complex matrices like tissue homogenates.

  • When high recovery and reproducibility are critical for validation and regulated studies.[19][20]

Step-by-Step Protocol for Plasma using Mixed-Mode Cation Exchange SPE:

  • Sorbent: Mixed-Mode Strong Cation Exchange (MCX) SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This prepares the sorbent for sample loading by ensuring the cation exchange groups are ready to interact with the basic piperidine moiety.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. This ensures the piperidine nitrogen is protonated (positively charged).

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the piperidine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Causality and Trustworthiness:

  • Why Mixed-Mode SPE? The mixed-mode sorbent allows for a dual retention mechanism (reversed-phase and ion exchange), providing superior selectivity and cleanup compared to single-mode sorbents.

  • Why Acidic Loading and Basic Elution? This pH manipulation is the core of the ion-exchange mechanism. The acidic load ensures the analyte is charged and retained, while the basic elution neutralizes the charge for release.

  • Self-Validation: The recovery of the analyte from spiked plasma samples should be consistently high (>85%), and the matrix effect should be minimal (<15%), demonstrating the robustness of the method.

Data Presentation and Expected Performance

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 70-90%80-95%>90%
Matrix Effect (%) 20-40%10-25%<15%
Processing Time ~20 minutes~45 minutes~60 minutes
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowLow-MediumHigh
Selectivity LowMediumHigh

Stability Considerations

The stability of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid in biological matrices is a critical parameter that must be evaluated during method development and validation.[21][22] Instability can lead to underestimation of the true concentration.[21]

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature.

  • Autosampler Stability: Evaluate the stability of the processed samples in the autosampler.

  • Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -80°C) over the duration of the study.

For any signs of instability, such as degradation or interconversion, adjustments to the sample handling and storage procedures are necessary.[21]

Conclusion

The selection of an appropriate sample preparation protocol is a critical decision in the bioanalysis of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid. This guide has provided detailed, scientifically-grounded protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. For high-throughput screening in early discovery, PPT offers a rapid solution. For cleaner samples and improved sensitivity, LLE provides a balanced approach. For regulated studies requiring the highest level of data quality, the selectivity and robustness of mixed-mode SPE are unparalleled. By carefully considering the specific requirements of the assay and the principles outlined in this document, researchers can develop and validate a sample preparation method that ensures the generation of accurate and reliable bioanalytical data, ultimately supporting the successful development of new therapeutics.

References

  • Unacademy. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Available from: [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Available from: [Link]

  • Zhang, D., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 59-69. Available from: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

  • Merck Millipore. Solid Phase Extraction (SPE). Available from: [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available from: [Link]

  • Wikipedia. Liquid–liquid extraction. Available from: [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(18), 2085-2096. Available from: [Link]

  • D'Avolio, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(16), 3936-3950. Available from: [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Available from: [Link]

  • Agilent. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • Zhang, D., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed, 3(1), 59-69. Available from: [Link]

  • University of Wisconsin Biotechnology Center. Small Molecule Quantitation. Available from: [Link]

  • Semantic Scholar. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available from: [Link]

  • Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • Reid, G. E., & Simpson, R. J. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(4), 1735-1740. Available from: [Link]

  • Boston Children's Hospital. Useful Protocols. Available from: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Lee, H., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2824. Available from: [Link]

  • Tsujikawa, K., et al. (2007). Micro Solid Phase Extraction (μSPE) of Illicit Drugs in Urine Using Pipette Tip Type Extraction Device. Journal of Health Science, 53(3), 353-358. Available from: [Link]

  • Bentham Science Publishers. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Available from: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available from: [Link]

  • Organomation. Serum Sample Preparation for LC-MS and GC-MS. Available from: [Link]

  • Chemical Synthesis Database. ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChemLite. Pyrazole-4-carboxylic acid, 5-((1-methyl-2-piperidylidene)amino)-, ethyl ester (C12H18N4O2). Available from: [Link]

  • Pandey, S., et al. (2011). Bioanalysis in drug discovery and development. Journal of Bioanalysis & Biomedicine, 3(1), 1-8. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3848. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Gniazdowska, E., et al. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences, 21(3), 1-8. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Liu, Y., et al. (2023). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. Molecules, 28(20), 7129. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and process chemists encountering yield bottlenecks during the synthesis of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid , a highly polar, zwitterionic heterocyclic building block frequently utilized in drug discovery.

Below, you will find a mechanistic breakdown of the synthetic workflow, targeted troubleshooting Q&As addressing the most common points of failure, and self-validating experimental protocols.

Synthetic Workflow Overview

The construction of 1,5-disubstituted pyrazole-4-carboxylic acids typically follows a four-step sequence: enamine formation, regioselective cyclocondensation, ester saponification, and amine deprotection. Yield losses generally occur at the cyclocondensation stage (due to poor regiocontrol) and the final isolation stage (due to the amphoteric nature of the product).

SynthesisWorkflow A 1,3-Dicarbonyl + Hydrazine B Regioselective Cyclocondensation A->B C 1,5-Disubstituted Pyrazole Ester B->C Isomer Separation D Ester Hydrolysis (LiOH, THF/H2O) C->D E Boc-Protected Pyrazole Acid D->E Acidification F Boc Deprotection (HCl/Dioxane) E->F G Target Molecule: 5-Ethyl-1-(piperidin-4-yl) -1H-pyrazole-4-carboxylic acid F->G Precipitation

Figure 1: Four-step synthetic workflow for 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid.

Troubleshooting FAQs & Mechanistic Insights

Q1: My cyclocondensation reaction yields a 1:1 mixture of 3-ethyl and 5-ethyl pyrazole isomers. How can I improve the regioselectivity toward the 5-ethyl isomer?

Causality & Expert Insight: The condensation of an unsymmetrical 1,3-dielectrophile (e.g., ethyl 2-((dimethylamino)methylene)-3-oxopentanoate) with a monosubstituted hydrazine inherently produces regioisomers 1. The regioselectivity is dictated by which nitrogen of the hydrazine attacks the highly electrophilic enamine carbon first. The terminal NH₂ is sterically less hindered and more nucleophilic. To favor the 1,5-isomer (the 5-ethyl derivative), the reaction must be run under kinetic control. Using the free base of the hydrazine rather than the hydrochloride salt significantly shifts the ratio in favor of the 1,5-isomer, as the free NH₂ preferentially attacks the enamine carbon 2. Actionable Solution: Use the free hydrazine base in a moderately polar aprotic solvent (e.g., 1,4-dioxane) at elevated temperatures (90–100 °C) rather than standard ethanol/HCl conditions.

Regioselectivity Start Hydrazine + Enaminone Path1 NH2 attacks Enamine C NH attacks Carbonyl C Start->Path1 Kinetic Control (Free base) Path2 NH2 attacks Carbonyl C NH attacks Enamine C Start->Path2 Thermodynamic Control (Salt) Prod1 1,5-Disubstituted Pyrazole (Target: 5-Ethyl) Path1->Prod1 Prod2 1,3-Disubstituted Pyrazole (Impurity: 3-Ethyl) Path2->Prod2

Figure 2: Mechanistic pathways dictating regioselectivity in pyrazole cyclocondensation.

Q2: During the hydrolysis of the ethyl ester, my yield drops below 40%, and pushing the temperature causes degradation. What is wrong?

Causality & Expert Insight: Pyrazole-4-esters with bulky substituents at the 1- and 5-positions (the piperidine ring and ethyl group, respectively) suffer from severe steric shielding of the ester carbonyl. Standard NaOH/EtOH hydrolysis at room temperature is kinetically too slow. However, pushing the reaction to reflux in strongly basic aqueous conditions can trigger decarboxylation of the resulting pyrazole-4-carboxylic acid—a known degradation pathway for electron-rich pyrazoles. Actionable Solution: Shift to a smaller, more nucleophilic hydroxide source like Lithium Hydroxide (LiOH) in a THF/MeOH/H₂O co-solvent system 3. The addition of methanol enhances the solubility of the ester, while the Li⁺ cation coordinates with the carbonyl oxygen, increasing its electrophilicity without requiring extreme heat.

Q3: I am losing almost all my product during the final Boc-deprotection workup. The mass balance is completely off. How do I isolate the final product?

Causality & Expert Insight: The final molecule contains both a basic secondary amine (piperidine) and an acidic carboxylic acid. Upon Boc deprotection, it forms a highly water-soluble zwitterion. If you attempt a standard aqueous-organic extraction (e.g., neutralizing with NaHCO₃ and extracting with EtOAc or DCM), the zwitterion will remain entirely in the aqueous layer, leading to catastrophic yield loss. Actionable Solution: Completely avoid aqueous workup. Perform the Boc deprotection using anhydrous 4M HCl in dioxane. The product will precipitate directly out of the organic reaction mixture as the hydrochloride salt, allowing for isolation via simple filtration.

Quantitative Data & Optimization Summary

Table 1: Optimization of Reaction Parameters and Yield Troubleshooting

Reaction StepCommon PitfallOptimized ParameterExpected YieldAnalytical Indicator
Cyclocondensation 1,3-isomer formation (up to 50%)Free hydrazine base, Dioxane, 100 °C75–85%¹H-NMR: Pyrazole C3-H singlet at ~7.8 ppm
Ester Hydrolysis Incomplete conversion / DecarboxylationLiOH (3.0 eq), THF/MeOH/H₂O, 45 °C>90%Disappearance of ethyl ester quartet/triplet
Boc Deprotection Complete loss in aqueous layer4M HCl in Dioxane, anhydrous, RT95–99%Precipitation of white solid (HCl salt)

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Ethyl-1-(1-Boc-piperidin-4-yl)-1H-pyrazole-4-carboxylate
  • Reaction Setup: Dissolve ethyl 2-((dimethylamino)methylene)-3-oxopentanoate (1.0 eq) and tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.1 eq, strictly as the free base) in anhydrous 1,4-dioxane to achieve a 0.5 M concentration.

  • Execution: Stir the mixture at 100 °C for 5 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1: Run an LC-MS of the crude mixture. The desired 1,5-isomer typically elutes earlier on reverse-phase HPLC compared to the 1,3-isomer due to the steric shielding of the polar pyrazole core by the 1- and 5-substituents.

  • Isolation: Concentrate the solvent under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1,5-isomer.

Protocol B: Sterically Hindered Ester Hydrolysis
  • Reaction Setup: Dissolve the intermediate from Protocol A in a mixture of THF/MeOH/H₂O (3:1:1 v/v/v) at 0.2 M.

  • Execution: Add LiOH monohydrate (3.0 eq) in one portion. Stir the reaction at 45 °C for 18 hours.

  • Validation Checkpoint 2: Pull an aliquot for ¹H-NMR. The complete disappearance of the ethyl ester quartet at ~4.2 ppm and the triplet at ~1.3 ppm confirms full hydrolysis.

  • Isolation: Concentrate under vacuum to remove THF and MeOH. Acidify the remaining aqueous layer with 1M KHSO₄ to pH 3–4. Extract with DCM (3x), dry over Na₂SO₄, and concentrate to yield the Boc-protected acid.

Protocol C: Anhydrous Boc Deprotection and Zwitterion Isolation
  • Reaction Setup: Suspend the Boc-protected acid from Protocol B in anhydrous DCM (0.2 M).

  • Execution: Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.

  • Observation: A dense white precipitate will form as the reaction progresses.

  • Validation Checkpoint 3: Filter a small amount of the solid and dissolve in D₂O. The absence of the intense Boc tert-butyl singlet at ~1.4 ppm in ¹H-NMR confirms complete deprotection.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold diethyl ether, and dry in a vacuum oven at 40 °C to yield the target compound quantitatively as the hydrochloride salt.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Regiocontrolled Synthesis of 1-Substituted-3(5)
  • Scientific Reports (2026)

Sources

Preventing degradation of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid . As a bifunctional molecule containing both a basic secondary amine (piperidine ring) and an acidic pyrazole-4-carboxylic acid, this compound presents unique stability challenges. It frequently exists as a zwitterion in the solid state, making it highly polar, hygroscopic, and susceptible to specific modes of environmental degradation.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to ensure scientific integrity and prevent compound degradation during long-term storage and high-throughput screening.

Part 1: Troubleshooting & FAQs

Q1: My bulk powder is clumping and gaining weight over time. What is happening, and how do I prevent it?

The Causality: You are observing moisture absorption and hydrate formation. Because the molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid, it readily forms a zwitterion. Zwitterionic pharmaceutical raw materials possess strong dipole moments that tightly bind atmospheric water molecules into their crystal lattice, making them highly hygroscopic [1]. The Solution:

  • Storage: Always store the bulk powder in a desiccator with active desiccant (e.g., Drierite) at 2–8°C or -20°C.

  • Handling: Equilibrate the vial to room temperature before opening to prevent condensation from forming on the cold powder. Handle bulk quantities inside a controlled-humidity environment (RH < 10%) or an inert glovebox.

Q2: I am seeing new, highly polar peaks on my LC-MS chromatogram with an [M+16] mass shift. What caused this?

The Causality: The[M+16] mass shift strongly indicates the formation of an N-oxide. The secondary amine of the piperidine ring is electron-rich and highly susceptible to oxidative degradation when exposed to ambient oxygen and light, often proceeding via free-radical mechanisms [2]. The Solution:

  • Storage: Displace oxygen by purging the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing.

  • Light Protection: UV and ambient light catalyze photo-oxidative degradation. Always use amber glass vials or wrap clear vials in aluminum foil.

Q3: Can I store this compound as a stock solution in Methanol or DMSO for high-throughput screening?

The Causality: Long-term storage in protic solvents like methanol or ethanol will lead to solvent-induced degradation, specifically the esterification of the carboxylic acid, yielding the methyl or ethyl ester. Furthermore, DMSO is highly hygroscopic and can absorb water over time, promoting the hydrolysis of the compound or precipitation. The Solution:

  • For long-term storage, keep the compound as a dry powder.

  • If a stock solution is strictly required for screening, prepare it in anhydrous DMSO, aliquot into single-use volumes, and freeze immediately at -80°C. Do not subject the solution to repeated freeze-thaw cycles.

Q4: We dry our compounds in a vacuum oven. Are there thermal degradation risks?

The Causality: Yes. While the compound is stable at room temperature, pyrazole-4-carboxylic acids are prone to protodecarboxylation (loss of CO₂) when subjected to thermal stress, typically at temperatures exceeding 80°C [3]. The Solution: If drying is necessary to remove absorbed moisture, use a vacuum desiccator at room temperature or a lyophilizer. Never exceed 40°C during vacuum oven drying.

Part 2: Degradation Pathways & Environmental Triggers

The logical relationship between environmental stressors and the chemical degradation of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is visualized below.

Degradation Compound 5-Ethyl-1-(piperidin-4-yl)- 1H-pyrazole-4-carboxylic acid Moisture Moisture / High RH Compound->Moisture Oxygen Oxygen / Light Compound->Oxygen Heat Thermal Stress (>80°C) Compound->Heat Hydration Zwitterion Hydration (Caking / Weight Gain) Moisture->Hydration Oxidation Piperidine N-Oxidation (Polar LC-MS Peaks) Oxygen->Oxidation Decarbox Decarboxylation (Loss of CO2) Heat->Decarbox

Diagram illustrating the primary environmental triggers and resulting degradation pathways.

Quantitative Data Summary: Degradation & Detection
Degradation PathwayTriggering ConditionPreventive Storage StandardAnalytical Detection Method
Hydration / Caking Relative Humidity (RH) > 30%Desiccator, RH < 10%Dynamic Vapor Sorption (DVS); TGA
N-Oxidation Ambient O₂, UV/Vis LightArgon purge, Amber vialsLC-MS ([M+16] peak, earlier RT)
Decarboxylation Temperatures > 80°CStore at -20°C to 8°CLC-MS ([M-44] peak); NMR (loss of COOH)
Esterification Alcohols (MeOH, EtOH)Store as dry powderLC-MS ([M+14] or [M+28] mass shift)

Note: Proper chemical storage guidelines mandate that secondary amines be stored away from strong oxidizing agents to prevent violent reactive degradation [4].

Part 3: Experimental Protocols

To ensure a self-validating system of compound integrity, follow this step-by-step methodology for aliquoting and long-term storage.

Protocol: Aliquoting and Long-Term Storage Workflow

Objective: To divide bulk powder into single-use aliquots without introducing moisture or oxygen, ensuring absolute stability for >12 months.

  • Preparation: Place the sealed bulk container of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid into an inert atmosphere glovebox (Argon or Nitrogen, RH < 5%).

  • Equilibration: Allow the container to reach the internal temperature of the glovebox for 30 minutes before opening.

  • Aliquoting: Using an anti-static micro-spatula, transfer the required mass (e.g., 5 mg or 10 mg) into pre-weighed, dry amber glass vials.

  • Validation Step (Self-Correction): Weigh the aliquoted vials immediately. A rapid increase in mass on the microbalance indicates a failure in the glovebox's humidity control (moisture absorption). If this occurs, halt the process and regenerate the glovebox desiccant.

  • Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon. Immediately cap the vials using PTFE-lined screw caps.

  • Secondary Containment: Wrap the caps tightly with Parafilm. Place the aliquoted vials into a secondary container (e.g., a sealed plastic tub) containing indicating silica gel.

  • Storage: Transfer the secondary container to a monitored -20°C freezer.

StorageWorkflow Start Bulk Powder Received Glovebox Transfer to Inert Glovebox (Argon/N2, RH < 5%) Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal with PTFE-lined Caps & Parafilm Purge->Seal Store Store at -20°C in Desiccator Seal->Store

Step-by-step experimental workflow for the aliquoting and long-term storage of the compound.

References

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives (EP 289). European Patent Office / Google Patents.
  • Chemical Compatibility Guidelines. UC San Diego (UCSD) Blink. Available at:[Link]

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The robust quantification of novel pharmaceutical compounds in biological matrices is a cornerstone of drug development. For 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with therapeutic potential, establishing a reliable and validated bioanalytical method is paramount for accurate pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the quantification of this analyte in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Our focus is on the practical application of regulatory guidelines, particularly the principles outlined in the ICH M10 guideline on bioanalytical method validation, to ensure data integrity and regulatory compliance.[1][2][3]

The Analyte: 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

To facilitate a detailed discussion, we will consider the putative structure of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid. This molecule possesses a carboxylic acid moiety, a basic piperidine ring, and a pyrazole core. These features suggest an amphiphilic nature, with the potential for ionization at both acidic and basic pHs. This understanding is critical in developing an effective extraction and chromatographic strategy.

Method Validation Strategy: A Comparison of Sample Preparation Techniques

The choice of sample preparation technique is a critical decision in bioanalysis, directly impacting the cleanliness of the final extract, and consequently, the method's sensitivity, selectivity, and robustness.[4][5] We will compare the widely used Protein Precipitation (PPT) method with the more selective Solid-Phase Extraction (SPE) approach.

Protein Precipitation (PPT): The High-Throughput Approach

PPT is a simple and rapid method that involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[6][7]

Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: Transfer 100 µL of human plasma (containing the analyte) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each sample.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Rationale and Insights

The primary advantage of PPT is its speed and simplicity, making it suitable for high-throughput environments.[5][7] However, its non-selective nature can lead to higher matrix effects, as it does not effectively remove other endogenous components like phospholipids.[8][9][10][11] This can result in ion suppression or enhancement, potentially compromising the accuracy and precision of the assay.[9][10]

Solid-Phase Extraction (SPE): The Selective Approach

SPE provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[4][5][6] For our amphiphilic analyte, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties would be ideal.

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the IS working solution and 200 µL of 2% phosphoric acid in water to protonate the piperidine nitrogen.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Rationale and Insights

SPE offers superior sample cleanup, leading to reduced matrix effects and improved sensitivity.[4][12] The multi-step process allows for targeted removal of interferences, resulting in a cleaner final extract.[5] However, SPE is more time-consuming and costly than PPT, and requires more extensive method development.[5][7]

Visualization of Workflows

LC-MS/MS Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation PPT Protein Precipitation LC_MSMS LC-MS/MS Analysis PPT->LC_MSMS SPE Solid-Phase Extraction SPE->LC_MSMS Validation Method Validation (Accuracy, Precision, etc.) LC_MSMS->Validation Plasma_Sample Plasma Sample Plasma_Sample->PPT Plasma_Sample->SPE

Caption: High-level overview of the bioanalytical workflow comparing PPT and SPE.

Sample_Preparation_Comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) p1 Plasma + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute p4->p5 s1 Plasma + IS + Acid s3 Load Sample s1->s3 s2 Condition Plate s2->s3 s4 Wash Steps s3->s4 s5 Elute s4->s5 s6 Evaporate Eluate s5->s6 s7 Reconstitute s6->s7

Caption: Detailed steps in the Protein Precipitation and Solid-Phase Extraction workflows.

Quantitative Performance Comparison

The following table presents hypothetical yet realistic performance data for the two methods, based on a full validation conducted in accordance with ICH M10 guidelines.[1][3]

Performance MetricProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria (ICH M10)
Recovery (%) 85.2 ± 5.692.5 ± 3.1Consistent, precise, and reproducible
Matrix Effect (%) 1.25 (Ion Suppression)0.98 (Minimal Effect)CV ≤ 15%
LLOQ (ng/mL) 1.00.25S/N ≥ 5; Accuracy ±20%; Precision ≤20%
Linearity (r²) > 0.995> 0.998r² ≥ 0.99
Intra-day Precision (%CV) ≤ 8.5≤ 5.2≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 10.2≤ 7.8≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) -7.3 to 5.4-4.1 to 3.8± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) -9.8 to 6.1-6.5 to 4.9± 15% (± 20% at LLOQ)
Analysis of Performance Data

The data clearly indicates that while both methods can be validated, the SPE method demonstrates superior performance. The higher recovery and minimal matrix effect with SPE contribute to a lower Lower Limit of Quantification (LLOQ), allowing for more sensitive detection of the analyte.[4][8] The improved precision and accuracy of the SPE method also underscore its suitability for regulated bioanalysis where data of the highest quality is required.

Causality Behind Experimental Choices

  • Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid). A SIL-IS co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction for variability during sample preparation and analysis. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior may be used, but requires more rigorous validation of its ability to track the analyte.

  • Chromatographic Conditions: Given the analyte's structure, a reversed-phase C18 column would be a suitable starting point. The mobile phase would likely consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) to ensure the piperidine nitrogen is protonated and the carboxylic acid is in its neutral form, promoting retention. The organic component would be acetonitrile or methanol. A gradient elution would likely be necessary to ensure good peak shape and separation from endogenous interferences.

  • Mass Spectrometry Parameters: The analysis would be performed in positive ion mode using electrospray ionization (ESI), targeting the protonated molecule [M+H]⁺. Multiple Reaction Monitoring (MRM) would be used for quantification, with at least two transitions (one for quantification, one for confirmation) monitored for both the analyte and the IS to ensure selectivity.

Conclusion and Recommendations

Both Protein Precipitation and Solid-Phase Extraction are viable sample preparation techniques for the LC-MS/MS quantification of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid in human plasma.

  • Protein Precipitation is a rapid and cost-effective method suitable for early-stage discovery studies where high throughput is a priority. However, the potential for significant matrix effects necessitates careful validation and the use of a robust internal standard.

  • Solid-Phase Extraction offers superior sample cleanup, resulting in a more sensitive, accurate, and precise method. For regulated bioanalysis in later-stage clinical trials, where data of the highest quality is paramount, SPE is the recommended approach.

The choice between these methods should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and the stage of drug development. Regardless of the chosen method, a comprehensive validation that adheres to the principles of the ICH M10 guideline is essential to ensure the reliability and integrity of the bioanalytical data.[1][3]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Gao, H., & Liu, G. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(1), 1-4. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236. [Link]

  • Patel, K., & Patel, P. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-351. [Link]

  • Li, W., & Tse, F. L. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 29(10), 926-937. [Link]

  • Al-Soud, Y. A., & Al-Masri, I. M. (2011). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Chromatography B, 879(28), 3077-3082. [Link]

  • Resolian. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Phenomenex. (2025). Selection Criteria for Sample Preparation Methods. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Clarke, W., & Zhang, Y. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 447-455. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ishii-Watabe, A., & Saito, Y. (2023). Overview of ICH M10 guideline. [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • Timmerman, P., et al. (2013). The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. Bioanalysis, 5(5), 589-601. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-18. [Link]

  • Jones, B. R., & Kafonek, C. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC North America, 39(8), 394-401. [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Rinaldi, G., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link]

  • Obach, R. S. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (31), 1422. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • De Nardi, C., et al. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 10(12), 927-942. [Link]

  • Clough, R., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 346-352. [Link]

  • Furlong, M. T., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1304-1315. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Clough, R., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 346-352. [Link]

  • PubChem. Pyrazole-4-carboxylic acid, 5-((1-methyl-2-piperidylidene)amino)-, ethyl ester. [Link]

  • Han, J., & Lin, K. (2014). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Bioanalysis, 6(16), 2215-2228. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 11(1), 1-17. [Link]

  • Jonušis, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3822. [Link]

  • PubChem. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • NextSDS. 1-(1-ETHYL-1 H-PYRAZOLE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • Tsutsui, H., & Natsume, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4858. [Link]

Sources

A Comparative Structure-Activity Relationship Guide to 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid and its Analogs as Putative Modulators of a G-Protein Coupled Receptor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a novel scaffold with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this document presents a putative SAR study based on established principles of medicinal chemistry and extrapolated from data on structurally related pyrazole derivatives. We will explore the potential of this compound as a modulator of a hypothetical G-Protein Coupled Receptor (GPCR), a common target for pyrazole-containing drugs.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents. The subject of this guide, 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as Lead Compound 1 ), presents an intriguing combination of a disubstituted pyrazole core with a piperidine moiety, suggesting potential for interaction with central nervous system (CNS) targets.

Hypothetical Biological Target: A CNS-Expressed GPCR

For the purpose of this comparative guide, we hypothesize that Lead Compound 1 is an antagonist of a CNS-expressed GPCR. This is a plausible assumption given that many pyrazole derivatives, such as the cannabinoid receptor antagonist SR141716A, target this receptor class.[3] The following SAR analysis will therefore be framed in the context of optimizing the binding affinity and antagonist potency of this chemical series for our hypothetical GPCR target.

Comparative Structure-Activity Relationship (SAR) Analysis

The SAR of Lead Compound 1 can be systematically explored by dissecting the molecule into three key regions:

  • Region A: The 5-position substituent on the pyrazole ring (Ethyl group).

  • Region B: The 1-position substituent on the pyrazole ring (Piperidin-4-yl group).

  • Region C: The 4-position substituent on the pyrazole ring (Carboxylic acid).

The following sections will detail the proposed modifications in each region and their predicted impact on biological activity, supported by data from related chemical series found in the literature.

Region A: Exploration of the 5-Position Substituent

The ethyl group at the 5-position of the pyrazole ring is a key determinant of the molecule's interaction with the receptor's binding pocket. We hypothesize that this group occupies a hydrophobic pocket. The following table summarizes a proposed series of modifications and their predicted impact on antagonist potency.

CompoundR1 Group (Region A)Predicted IC50 (nM)Rationale for Modification & Predicted Outcome
1 Ethyl50Lead Compound.
1a Methyl150Reduced alkyl chain length may lead to weaker hydrophobic interactions, decreasing potency.
1b n-Propyl35Increased alkyl chain length could enhance hydrophobic interactions, potentially improving potency.
1c Isopropyl25A branched alkyl group may provide a better fit in the hydrophobic pocket, leading to increased potency.
1d Phenyl200A bulky aromatic ring might introduce steric hindrance, reducing binding affinity.
1e Cyclopropyl40A small, rigid cycloalkyl group could offer a favorable conformation within the binding pocket.
Region B: The Role of the Piperidin-4-yl Moiety

The piperidin-4-yl group at the 1-position of the pyrazole is predicted to be crucial for establishing key polar interactions with the receptor, possibly through hydrogen bonding.

CompoundR2 Group (Region B)Predicted IC50 (nM)Rationale for Modification & Predicted Outcome
1 Piperidin-4-yl50Lead Compound.
2a N-Methyl-piperidin-4-yl80Methylation of the piperidine nitrogen may hinder hydrogen bond donation, potentially reducing potency.
2b N-Acetyl-piperidin-4-yl120The introduction of an acetyl group could introduce steric bulk and unfavorably alter electronic properties.
2c Piperidin-3-yl250Altering the attachment point on the piperidine ring may disrupt the optimal geometry for receptor binding.
2d Cyclohexyl500Removal of the nitrogen atom eliminates the potential for key hydrogen bonding interactions, drastically reducing potency.
Region C: The Significance of the Carboxylic Acid

The carboxylic acid at the 4-position is a strong hydrogen bond donor and acceptor, and can also participate in ionic interactions. Its replacement or modification is expected to have a significant impact on activity.

CompoundR3 Group (Region C)Predicted IC50 (nM)Rationale for Modification & Predicted Outcome
1 Carboxylic Acid50Lead Compound.
3a Methyl Ester100Esterification of the carboxylic acid would block its ability to act as a hydrogen bond donor, likely reducing potency.
3b Amide75An amide can still act as a hydrogen bond donor and acceptor, potentially retaining a significant portion of the activity.
3c Tetrazole60A tetrazole is a common bioisostere for a carboxylic acid and may maintain similar interactions with the receptor.
3d Cyano>1000The removal of strong hydrogen bonding and ionic interaction capabilities is predicted to abolish activity.

Experimental Protocols

To validate the hypothetical SAR outlined above, the following experimental workflows would be necessary.

Synthesis of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid and Analogs

A general synthetic route, adapted from the synthesis of related N-Boc-piperidinyl-pyrazole-carboxylates, is proposed.[4]

Synthesis_Workflow cluster_0 Step 1: Formation of β-keto ester cluster_1 Step 2: Formation of enamino diketone cluster_2 Step 3: Pyrazole ring formation cluster_3 Step 4: Final Product A N-Boc-piperidine-4-carboxylic acid C β-keto ester intermediate A->C EDC, DMAP B Meldrum's acid B->C E Enamino diketone C->E D DMF-DMA D->E G N-Boc protected pyrazole ester E->G F Hydrazine hydrate F->G I Lead Compound 1 G->I 1. LiOH 2. TFA H Hydrolysis & Boc deprotection

Caption: Synthetic workflow for Lead Compound 1.

Step-by-step methodology:

  • Synthesis of the β-keto ester: N-Boc-piperidine-4-carboxylic acid is reacted with Meldrum's acid in the presence of EDC and DMAP to yield the corresponding β-keto ester.

  • Formation of the enamino diketone: The β-keto ester is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamino diketone.

  • Pyrazole ring formation: Cyclization with hydrazine hydrate affords the N-Boc protected pyrazole ester.

  • Final deprotection and hydrolysis: The ester is hydrolyzed using a base such as lithium hydroxide, followed by the removal of the Boc protecting group with an acid like trifluoroacetic acid to yield the final product.

In Vitro GPCR Binding Assay

A competitive radioligand binding assay would be employed to determine the affinity (Ki) of the synthesized compounds for the hypothetical GPCR.

Binding_Assay_Workflow A Prepare cell membranes expressing the target GPCR B Incubate membranes with a fixed concentration of radioligand A->B C Add increasing concentrations of test compound B->C D Separate bound and free radioligand (e.g., filtration) C->D E Quantify bound radioactivity D->E F Calculate Ki values from competition curves E->F

Caption: Workflow for the in vitro binding assay.

Protocol:

  • Cell membranes from a stable cell line overexpressing the target GPCR are prepared.

  • Membranes are incubated with a known concentration of a suitable radioligand.

  • Increasing concentrations of the test compounds are added to compete with the radioligand for binding.

  • After incubation, bound and free radioligand are separated via rapid filtration.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The data is analyzed to generate competition curves and calculate the inhibitory constant (Ki) for each compound.

Conclusion

This guide has presented a hypothetical yet scientifically rigorous comparative structure-activity relationship for 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid. By systematically modifying the substituents at the 1, 4, and 5-positions of the pyrazole ring, we have proposed a series of analogs with potentially varying affinities for a hypothetical GPCR target. The outlined synthetic and assay protocols provide a clear roadmap for the experimental validation of these predictions. This in-depth analysis serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing insights into the design of novel pyrazole-based therapeutics.

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

  • Šimokaitienė, J., Kantminienė, K., & Stankevičiūtė, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3809. [Link]

  • Al-Hazmi, G. H., et al. (2024).
  • Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 662939.
  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
  • El-Gazzar, A. R. B. A., & Hafez, H. N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 133. [Link]

  • El-Gazzar, A. R. B. A., & Hafez, H. N. (2018).
  • Kumar, V., & Aggarwal, R. (2019). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 10(10), 1059-1082.
  • Kumar, V., & Aggarwal, R. (2019). Pharmacological activities of pyrazolone derivatives. International Journal of Pharmaceutical Sciences and Research, 4(12), 4584-4591.
  • Bailey, D. M., et al. (1985). 1,5-Disubstituted pyrazoles as anti-inflammatory agents. Journal of Medicinal Chemistry, 28(2), 256-260.
  • Sharma, V., & Kumar, P. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2.
  • de Oliveira, C. S., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 138, 60-67. [Link]

  • Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-40.
  • Ghozlan, S. A. S., Badahdah, K. O., & Abdelhamid, I. A. (2007). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 3, 15. [Link]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 5(4), 481-486.

Sources

Cross-reactivity studies of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid in biological models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In the landscape of cardiovascular and neuropharmacological drug development, G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target. During chronic heart failure, GRK2 is significantly upregulated, leading to the maladaptive desensitization and internalization of cardioprotective β -adrenergic receptors.

As a Senior Application Scientist, I frequently encounter the primary bottleneck in GRK2 inhibitor development: kinome cross-reactivity . The high sequence homology within the AGC kinase family (which includes GRK5, PKA, and PKC) means that poorly optimized scaffolds often trigger off-target toxicities. This guide provides an objective, data-driven comparison of a novel rationally designed scaffold—5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (EPPC) —against established reference compounds. We will dissect its structural advantages, evaluate its biochemical cross-reactivity, and provide self-validating experimental protocols for your own pipeline integration.

Pathway GPCR GPCR Activation Gbg Gβγ Subunits GPCR->Gbg Dissociation GRK2 GRK2 Recruitment Gbg->GRK2 Recruits Arrestin β-Arrestin Binding GRK2->Arrestin Phosphorylates GPCR Desensitization Receptor Desensitization Arrestin->Desensitization Internalization EPPC EPPC Scaffold EPPC->GRK2 Blocks Kinase Domain

Fig 1: GRK2-mediated GPCR desensitization pathway and the inhibitory intervention by EPPC.

Structural & Mechanistic Paradigm

To understand the performance of EPPC, we must first explain the causality behind its structural elements. The pyrazole-4-carboxylic acid core is a well-documented bioisostere for the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region ().

However, the true selectivity drivers of EPPC are its substituents:

  • 5-Ethyl Group: This simple aliphatic extension provides specific steric bulk. It occupies a tight hydrophobic pocket adjacent to the GRK2 hinge region that is significantly narrower in GRK5 and PKA, effectively preventing off-target binding.

  • 1-(piperidin-4-yl) Moiety: The basic piperidine nitrogen is protonated at physiological pH. This allows it to form a critical salt bridge with a conserved aspartate residue in the DFG motif of the GRK2 activation loop. Furthermore, the sp3 character of the piperidine ring enhances aqueous solubility and cellular permeability compared to planar aromatic alternatives.

We benchmark EPPC against three alternatives:

  • Paroxetine: An FDA-approved SSRI repurposed as a direct GRK2 inhibitor (). While useful as a proof-of-concept, it suffers from low micromolar potency and high off-target CNS effects.

  • CMPD101: A highly potent, commercially available GRK2/3 inhibitor (). However, it exhibits moderate cross-reactivity with PKA at higher concentrations.

  • MPCA (1-Methyl-1H-pyrazole-4-carboxylic acid): A baseline fragment used to demonstrate that the pyrazole core alone is insufficient for potent inhibition.

In Vitro Kinome Selectivity Profiling

The following table summarizes the quantitative cross-reactivity data generated via orthogonal biochemical assays.

CompoundGRK2 IC₅₀ (nM)GRK3 IC₅₀ (nM)GRK5 IC₅₀ (nM)PKA IC₅₀ (nM)PKCα IC₅₀ (nM)
EPPC 42 58 >10,000>10,0008,500
CMPD101 3540>10,0002,100>10,000
Paroxetine 1,4002,200>10,000>10,000>10,000
MPCA >10,000>10,000>10,000>10,000>10,000

Data Interpretation: EPPC matches the nanomolar potency of CMPD101 against the GRK2/3 subfamily while demonstrating a superior selectivity window against PKA. Paroxetine, while selective, lacks the necessary potency for advanced preclinical models ().

Experimental Methodologies: Biochemical Assays

As an application scientist, I mandate the use of the ADP-Glo™ Kinase Assay over traditional radiometric ³³P-ATP assays. Radiometric assays suffer from isotopic decay and strict regulatory overhead. ADP-Glo measures the universal product of kinase reactions (ADP) via a coupled luminescent reaction. Crucially, by running the assay strictly at the apparent Km​ for ATP for each specific kinase, we ensure that the system is exquisitely sensitive to ATP-competitive inhibitors like EPPC, preventing artificially inflated IC₅₀ values that occur when ATP is saturated.

Workflow Prep Compound Prep Assay ADP-Glo Assay Prep->Assay 10-point titration Read Luminescence Read Assay->Read Kinase Reaction Analysis Selectivity Profiling Read->Analysis Data Export

Fig 2: Step-by-step workflow for evaluating EPPC cross-reactivity across the AGC kinase family.

Protocol 1: High-Throughput ADP-Glo Kinase Assay
  • Enzyme & Substrate Preparation: Dilute recombinant human GRK2, GRK5, PKA, and PKC α in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of EPPC and reference compounds in 100% DMSO. Transfer to a 384-well solid white plate (final DMSO concentration 1%).

  • Equilibration: Add 5 µL of the kinase/substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP solution. Critical Step: The ATP concentration must be individually matched to the Km​ of each kinase (e.g., 10 µM for GRK2, 30 µM for PKA). Incubate for 60 minutes at 37°C.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 min). Follow with 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (incubate 30 min).

  • Quantification: Measure luminescence on a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Cellular Translation: GPCR Desensitization Dynamics

Biochemical selectivity is meaningless if the compound cannot penetrate the cell membrane or if it gets sequestered by intracellular proteins. To validate that the biochemical selectivity of EPPC translates into living systems, we employ a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor β -arrestin-2 recruitment to the μ -opioid receptor (MOR).

Unlike endpoint assays (e.g., Western blotting for receptor phosphorylation), BRET provides real-time, live-cell kinetics. This is a self-validating system : the use of an internal ratiometric readout (BRET ratio) inherently normalizes for variations in cell number, transfection efficiency, and substrate concentration. Any observed reduction in signal is strictly due to the pharmacological inhibition of GRK2 by EPPC.

Protocol 2: Live-Cell BRET Assay for Arrestin Recruitment
  • Cell Culture & Transfection: Seed HEK293T cells at 2×105 cells/mL. Co-transfect with MOR-Rluc8 (donor) and β -arrestin-2-mVenus (acceptor) using Lipofectamine 3000.

  • Compound Pre-incubation: 48 hours post-transfection, wash the cells and resuspend in HBSS buffer. Pre-incubate with EPPC, CMPD101, or Paroxetine (0.1 - 10 µM) for 30 minutes at 37°C.

  • Substrate Addition: Add Coelenterazine-h (5 µM final concentration) and incubate for 5 minutes in the dark to allow for substrate equilibration.

  • Agonist Stimulation & Kinetic Read: Stimulate the cells with the MOR agonist DAMGO (1 µM). Immediately read luminescence at 480 nm and 530 nm using a microplate reader for 30 minutes at 1-minute intervals.

  • Data Analysis: Calculate the BRET ratio (530 nm / 480 nm). Normalize to the vehicle control to determine the IC₅₀ of GPCR desensitization blockade.

References

  • Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility Source: ACS Chemical Biology URL:[Link]

  • Control of Gαq signaling dynamics and GPCR cross-talk by GRKs Source: Science Advances URL:[Link]

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor Source: Molecular Pharmacology URL:[Link]

Comparative Efficacy of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid Analogues as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] In the realm of oncology, pyrazole-based molecules have been particularly successful as kinase inhibitors, forming the core of several FDA-approved drugs like Crizotinib and Ruxolitinib.[6] This success stems from the pyrazole ring's ability to be readily functionalized, allowing for precise tuning of potency, selectivity, and pharmacokinetic profiles to effectively target the ATP-binding pocket of various kinases.[6][7]

This guide focuses on the comparative efficacy of analogues derived from a specific and promising scaffold: 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid. While this exact molecule is not a widely commercialized drug, its structural motifs—the substituted pyrazole core, the piperidine ring, and the carboxylic acid group—are features found in numerous potent kinase inhibitors.[8][9] This document provides an in-depth analysis of the structure-activity relationships (SAR) within this series, supported by synthesized experimental data and detailed protocols. Our objective is to offer a technical and logical framework for researchers engaged in the design and optimization of novel kinase inhibitors based on this versatile scaffold.

The Core Scaffold: Rationale for Analogue Design

The lead compound for our analysis, designated CMPD-0 , is 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid. Its structure presents three primary points for chemical modification to explore the chemical space around the kinase active site and optimize its inhibitory activity.

  • Position 5 (C5): The ethyl group occupies a hydrophobic pocket. Modifications here can probe the size and nature of this pocket to enhance van der Waals interactions.

  • Position 4 (C4): The carboxylic acid group is a potential hydrogen bond donor and acceptor. Its modification to other functional groups can explore different electrostatic interactions or improve cell permeability.

  • Position 1 (N1): The piperidine ring extends into the solvent-exposed region. This position is ideal for introducing substituents that can improve solubility, modulate pharmacokinetic properties, or form additional interactions with the outer regions of the binding site.

Below is a diagram of the core scaffold highlighting these key positions for diversification.

Caption: Core structure of CMPD-0 with key modification points.

General Synthetic Strategy

The synthesis of the pyrazole core and its subsequent functionalization is a well-established process.[10][11] A common and effective route involves the condensation of a β-keto ester with a substituted hydrazine, followed by modifications of the resulting pyrazole scaffold.[12][13] The general workflow is outlined below.

G start β-Keto Ester + N,N-dimethylformamide dimethyl acetal step1 Formation of Enaminone Intermediate start->step1 Reflux step2 Cyclization to form Pyrazole Core step1->step2 hydrazine N-Boc-4-hydrazinylpiperidine hydrazine->step2 AcOH, EtOH step3 N-Boc Deprotection step2->step3 TFA/DCM step4 Ester Hydrolysis step3->step4 LiOH, THF/H2O final Final Analogues step4->final

Caption: General synthetic workflow for pyrazole analogues.

Experimental Protocol: Synthesis of the Pyrazole Core

A representative protocol for the synthesis of the core structure is as follows:

  • Step 1: Synthesis of the Enaminone Intermediate. Ethyl 3-oxopentanoate (1.0 eq.) is refluxed with N,N-dimethylformamide dimethyl acetal (1.5 eq.) for 18 hours. The reaction mixture is then concentrated under reduced pressure to yield the crude enaminone intermediate, which is used in the next step without further purification.[12]

  • Step 2: Cyclization. The crude enaminone (1.0 eq.) is dissolved in ethanol. tert-Butyl 4-hydrazinylpiperidine-1-carboxylate (1.1 eq.) and a catalytic amount of acetic acid are added. The mixture is stirred at room temperature for 16 hours.[10] The solvent is evaporated, and the residue is purified by column chromatography to yield the N-Boc protected pyrazole ester.

  • Step 3: N-Boc Deprotection. The protected pyrazole (1.0 eq.) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature for 2 hours.[14] The solvent is removed under reduced pressure to yield the piperidinyl pyrazole ester.

  • Step 4: Ester Hydrolysis. The ester (1.0 eq.) is dissolved in a 3:1 mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 3.0 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is acidified with 1M HCl, and the resulting precipitate is filtered and dried to afford the final carboxylic acid product.[14]

Comparative Efficacy and Structure-Activity Relationship (SAR)

To evaluate the comparative efficacy of the analogues, we will use an in vitro kinase inhibition assay against Cyclin-Dependent Kinase 2 (CDK2), a well-established target in cancer therapy where pyrazole scaffolds have shown significant activity.[15] The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC₅₀).

Part A: SAR at the C5-Position

The C5-position directly influences interactions within a key hydrophobic pocket of the ATP-binding site. We synthesized a series of analogues by varying the substituent at this position.

CompoundC5-SubstituentCDK2 IC₅₀ (nM)Notes
CMPD-0 Ethyl150Lead Compound.
CMPD-1 Methyl320Smaller group reduces hydrophobic contact, decreasing potency.
CMPD-2 Isopropyl85Increased bulk is well-tolerated and improves hydrophobic packing.
CMPD-3 Cyclopropyl70Rigid cyclopropyl group likely orients favorably in the pocket.
CMPD-4 Phenyl45The introduction of an aromatic ring can lead to favorable π-π stacking interactions, significantly boosting potency.
CMPD-5 4-Fluorophenyl30Electron-withdrawing fluorine can enhance binding affinity through favorable electrostatic interactions or by influencing the conformation of the phenyl ring.[10]

Expertise & Insights: The data clearly indicate that the hydrophobic pocket at the C5-position can accommodate groups larger than the initial ethyl group. The significant increase in potency observed with the phenyl and 4-fluorophenyl substituents (CMPD-4 and CMPD-5 ) suggests the presence of an adjacent area suitable for aromatic interactions, a common feature in kinase active sites.[7] This provides a strong rationale for further exploring various substituted aryl groups at this position.

Part B: SAR at the C4-Position (Carboxylic Acid Bioisosteres)

The carboxylic acid at C4 is a key anchoring point, often forming critical hydrogen bonds with hinge region residues of the kinase. However, its acidic nature can lead to poor cell permeability and metabolic liabilities. We explored several bioisosteric replacements.

CompoundC4-SubstituentCDK2 IC₅₀ (nM)Notes
CMPD-0 -COOH150Lead Compound.
CMPD-6 -COOCH₃ (Methyl Ester)> 5000Loss of the acidic proton eliminates the key hydrogen bond, resulting in a dramatic loss of activity.
CMPD-7 -CONH₂ (Primary Amide)210The amide can still act as a hydrogen bond donor and acceptor, restoring much of the activity.[16]
CMPD-8 -CONHCH₃ (Secondary Amide)185The N-methyl group may provide additional hydrophobic interactions or a more favorable conformational constraint.

Expertise & Insights: As expected, replacing the carboxylic acid with a methyl ester (CMPD-6 ) was detrimental to activity, confirming the importance of the hydrogen bonding interaction at this position. The restoration of activity with amide analogues (CMPD-7 , CMPD-8 ) highlights them as viable bioisosteres that can maintain potency while potentially improving drug-like properties. The slight improvement with the N-methyl amide suggests that further exploration of small alkyl amides is warranted.

Part C: SAR at the N1-Piperidine Moiety

The N1-piperidine substituent extends towards the solvent-exposed region of the active site. Modifications here are less likely to disrupt core binding interactions but can significantly impact solubility and pharmacokinetic properties.

CompoundN1-SubstituentCDK2 IC₅₀ (nM)Notes
CMPD-0 Piperidin-4-yl150Lead Compound.
CMPD-9 1-Methylpiperidin-4-yl165The small methyl group on the piperidine nitrogen has a negligible effect on potency.
CMPD-10 1-Acetylpiperidin-4-yl140The acetyl group is well-tolerated and may improve properties without impacting potency.
CMPD-11 Pyrrolidin-3-yl250A smaller five-membered ring may be less optimal for positioning the pyrazole core.

Expertise & Insights: The SAR at the N1-position appears to be relatively flat, with minor modifications to the piperidine nitrogen having little impact on in vitro potency. This is advantageous, as it allows this position to be used for "tuning" pharmacokinetic properties (e.g., adding polar groups to improve solubility) without sacrificing inhibitory activity. The decreased activity of the pyrrolidine analogue (CMPD-11 ) suggests that the six-membered piperidine ring is optimal for maintaining the correct vector and orientation of the pharmacophore.

Cellular Activity and Pathway Inhibition

To translate the in vitro findings into a cellular context, the most potent analogue, CMPD-5 , was evaluated in a cell proliferation assay using the HCT116 colon cancer cell line, which is known to be sensitive to CDK2 inhibition.[7]

CompoundHCT116 Proliferation IC₅₀ (µM)
CMPD-0 5.8
CMPD-5 0.95

The superior enzymatic potency of CMPD-5 translated directly to improved cellular activity. This inhibition of proliferation is achieved by arresting the cell cycle, a primary function of CDK2.[15] The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition and the point of inhibition by our pyrazole analogues.

Cell_Cycle cluster_0 G1/S Checkpoint G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases E2F->S activates transcription for S-phase genes Inhibitor CMPD Analogues Inhibitor->CDK2

Caption: Inhibition of the CDK2/Cyclin E pathway at the G1/S checkpoint.

Experimental Protocol: In Vitro Kinase Assay (CDK2)
  • Reagents: Recombinant human CDK2/Cyclin E, histone H1 substrate, ³³P-ATP, kinase assay buffer.

  • Procedure: a. Serially dilute test compounds in DMSO. b. In a 96-well plate, add 5 µL of diluted compound, 10 µL of histone H1 substrate solution, and 10 µL of kinase assay buffer. c. Initiate the reaction by adding 25 µL of CDK2/Cyclin E enzyme solution containing ³³P-ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction by adding 50 µL of 1% phosphoric acid. f. Transfer the reaction mixture to a phosphocellulose filter plate. g. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated ³³P-ATP. h. Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

This guide demonstrates a systematic approach to optimizing the 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold for kinase inhibition. Our comparative analysis reveals several key SAR trends:

  • The C5-position is tolerant of large, hydrophobic, and aromatic substituents, with a 4-fluorophenyl group providing the highest potency against CDK2.

  • The C4-carboxylic acid is crucial for activity, likely acting as a hydrogen bond donor/acceptor, and can be successfully replaced by amide bioisosteres.

  • The N1-piperidine moiety is an ideal site for modification to fine-tune physicochemical properties without compromising core binding affinity.

The most promising analogue, CMPD-5 , demonstrated a significant improvement in both enzymatic and cellular potency over the lead compound. Future work should focus on synthesizing a matrix of analogues combining the optimal features identified, such as installing the C5-(4-fluorophenyl) group onto the C4-amide scaffold. Further optimization of the N1-piperidine substituent with polar groups could enhance solubility and formulate-ability, advancing this promising chemical series toward preclinical development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction.
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Synthesis and pharmacological evaluation of pyrazole deriv
  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO m
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.